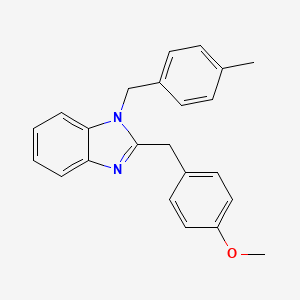
N,N'-1,4-phenylenedipropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,4-phenylenedipropanamide, commonly known as PPD, is a chemical compound that has gained significant attention in scientific research due to its various potential applications. This compound has a unique structure that makes it a suitable candidate for use in various fields, including biomedical research and drug development. In
Mechanism of Action
The mechanism of action of PPD is still under investigation. However, studies have shown that PPD induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. PPD has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and immune responses.
Biochemical and Physiological Effects
PPD has various biochemical and physiological effects. Studies have shown that PPD can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. PPD has also been found to have anti-inflammatory and antioxidant properties, which may help reduce oxidative stress and inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the significant advantages of PPD is its low toxicity, making it a suitable candidate for use in various lab experiments. PPD is also easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of PPD is its low solubility in water, which may affect its bioavailability and limit its potential applications.
Future Directions
There are various future directions for PPD research. One potential direction is to investigate the use of PPD in combination with other drugs to enhance its therapeutic efficacy. Another direction is to explore the potential use of PPD in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Further research is also needed to fully understand the mechanism of action of PPD and its potential applications in biomedical research.
Conclusion
In conclusion, PPD is a chemical compound with various potential applications in scientific research. Its unique structure and low toxicity make it a suitable candidate for use in drug development and other fields. Further research is needed to fully understand the mechanism of action of PPD and its potential applications in biomedical research.
Synthesis Methods
PPD is synthesized through a multi-step process that involves the reaction of 1,4-dibromobutane with aniline to form 1,4-dianilinobutane. This intermediate product is then reacted with phosgene to produce PPD. The final product is purified through recrystallization to obtain a white crystalline solid.
Scientific Research Applications
PPD has various potential applications in scientific research. One of the most significant applications is in drug development. Studies have shown that PPD has antitumor activity against various cancer cell lines, including breast, liver, and lung cancer. PPD has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[4-(propanoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-11(15)13-9-5-7-10(8-6-9)14-12(16)4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFVVJIZHVDVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Propionylamino)phenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)



![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)

![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)

![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)
